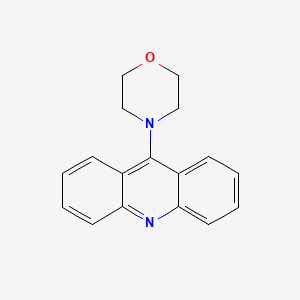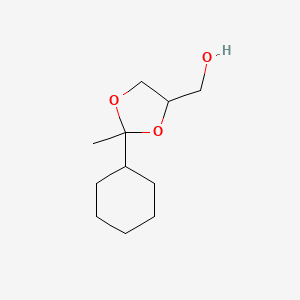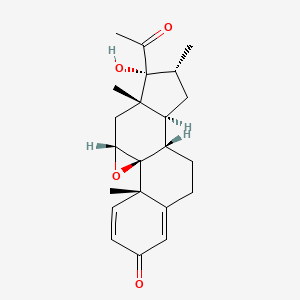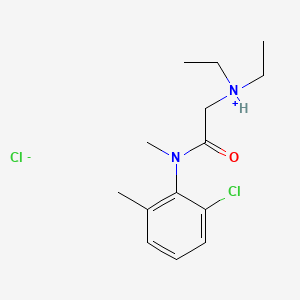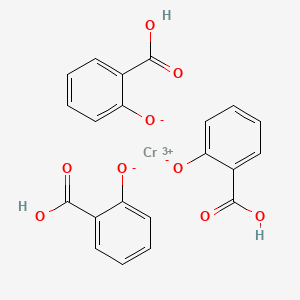
N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is an organic compound with the molecular formula C10H24N4 It is a polyamine, which means it contains multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a solvent such as ethanol or isopropanol and a metal catalyst like Raney nickel or cobalt. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of dipropylene glycol dimethyl ether as a solvent and a Co-Mn-Al catalyst has been shown to improve the yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- Spermine
Uniqueness
N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is unique due to its unsaturated butene backbone, which imparts different chemical reactivity compared to its saturated counterparts. This structural feature allows it to participate in additional types of chemical reactions, making it a versatile compound for various applications .
Properties
| 170860-50-1 | |
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
InChI Key |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
Isomeric SMILES |
C(CN)CNC/C=C/CNCCCN |
Canonical SMILES |
C(CN)CNCC=CCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


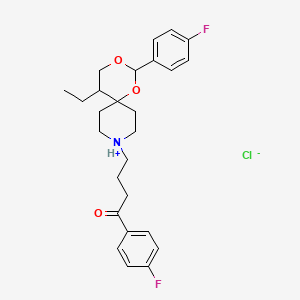
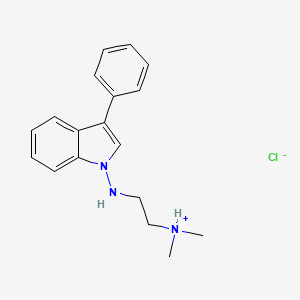

![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
